molecular formula C12H13N3O B13207065 (E)-N'-Hydroxy-5,6-dimethylisoquinoline-1-carboximidamide

(E)-N'-Hydroxy-5,6-dimethylisoquinoline-1-carboximidamide

Cat. No.: B13207065
M. Wt: 215.25 g/mol
InChI Key: IXARRHDVGZQIDB-UHFFFAOYSA-N
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Description

(E)-N’-Hydroxy-5,6-dimethylisoquinoline-1-carboximidamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoquinoline core substituted with hydroxy and carboximidamide groups. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-Hydroxy-5,6-dimethylisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the hydroxy and carboximidamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-Hydroxy-5,6-dimethylisoquinoline-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboximidamide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboximidamide group may produce primary amines.

Scientific Research Applications

(E)-N’-Hydroxy-5,6-dimethylisoquinoline-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N’-Hydroxy-5,6-dimethylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-N’-Hydroxy-5,6-dimethylisoquinoline-1-carboximidamide include other isoquinoline derivatives with hydroxy and carboximidamide groups. Examples include:

  • (E)-N’-Hydroxy-5,6-dimethylisoquinoline-1-carboxamide
  • (E)-N’-Hydroxy-5,6-dimethylisoquinoline-1-carboxylate

Uniqueness

What sets (E)-N’-Hydroxy-5,6-dimethylisoquinoline-1-carboximidamide apart from similar compounds is its specific substitution pattern and the resulting chemical properties

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

N'-hydroxy-5,6-dimethylisoquinoline-1-carboximidamide

InChI

InChI=1S/C12H13N3O/c1-7-3-4-10-9(8(7)2)5-6-14-11(10)12(13)15-16/h3-6,16H,1-2H3,(H2,13,15)

InChI Key

IXARRHDVGZQIDB-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)/C(=N\O)/N)C

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)C(=NO)N)C

Origin of Product

United States

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